molecular formula C11H11FO B13907889 2-(1-Fluorocyclobutyl)benzaldehyde CAS No. 1781641-21-1

2-(1-Fluorocyclobutyl)benzaldehyde

Cat. No.: B13907889
CAS No.: 1781641-21-1
M. Wt: 178.20 g/mol
InChI Key: REOIFXKFOFXOEW-UHFFFAOYSA-N
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Description

2-(1-Fluorocyclobutyl)benzaldehyde: is an organic compound that features a benzaldehyde moiety substituted with a fluorocyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Fluorocyclobutyl)benzaldehyde typically involves the introduction of a fluorocyclobutyl group to a benzaldehyde core. One common method is the reaction of benzaldehyde with a fluorocyclobutyl halide in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Fluorocyclobutyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorocyclobutyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 2-(1-Fluorocyclobutyl)benzoic acid.

    Reduction: 2-(1-Fluorocyclobutyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-Fluorocyclobutyl)benzaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-Fluorocyclobutyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorocyclobutyl group may enhance the compound’s stability and binding affinity to specific targets, contributing to its overall biological activity.

Comparison with Similar Compounds

    Benzaldehyde: A simpler aromatic aldehyde without the fluorocyclobutyl group.

    2-Chloro-6-(1-fluorocyclobutyl)benzaldehyde: A similar compound with a chlorine substituent on the benzene ring.

    2-Fluorobenzaldehyde: A benzaldehyde derivative with a fluorine atom directly attached to the benzene ring.

Comparison: 2-(1-Fluorocyclobutyl)benzaldehyde is unique due to the presence of the fluorocyclobutyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

1781641-21-1

Molecular Formula

C11H11FO

Molecular Weight

178.20 g/mol

IUPAC Name

2-(1-fluorocyclobutyl)benzaldehyde

InChI

InChI=1S/C11H11FO/c12-11(6-3-7-11)10-5-2-1-4-9(10)8-13/h1-2,4-5,8H,3,6-7H2

InChI Key

REOIFXKFOFXOEW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2C=O)F

Origin of Product

United States

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